Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinoxalin-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14(2)9-10-15-8-7-13-11-5-3-4-6-12(11)15/h3-6,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPSHULLULWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine (DMQEA) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
DMQEA is characterized by its molecular formula and features a tetrahydroquinoxaline moiety. The structural representation can be denoted by the SMILES notation: CN(C)CCN1CCNC2=CC=CC=C21 . The compound exhibits properties that may influence various biological pathways.
1. Pharmacological Properties
DMQEA and its derivatives have been studied for a range of pharmacological effects, including:
- Antioxidant Activity : Compounds containing the tetrahydroquinoxaline structure have shown promise in scavenging free radicals and reducing oxidative stress .
- Neuroprotective Effects : Research indicates that tetrahydroquinoxaline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Antimicrobial Activity : Some studies suggest that DMQEA exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .
The biological activity of DMQEA is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders .
- Receptor Interaction : Preliminary studies suggest that DMQEA may interact with various neurotransmitter receptors, influencing neurological functions .
1. Synthesis and Evaluation
A study focused on synthesizing quinoxaline derivatives, including DMQEA, evaluated their biological activities through various assays. The synthesized compounds were screened for their ability to inhibit specific biological targets. Table 1 summarizes the results from this study:
2. Fluorescence Studies
Another significant aspect of research on DMQEA involves its use as a fluorogenic label in cellular imaging. The introduction of the tetrahydroquinoxaline moiety into fluorescent compounds has allowed for selective labeling of cellular structures such as lysosomes and the endoplasmic reticulum . This property is crucial for bioimaging applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Activity
Recent studies have highlighted the potential of compounds related to tetrahydroquinoxaline derivatives as selective dipeptidyl peptidase-IV (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. For instance, a study synthesized several quinoxaline derivatives that exhibited promising DPP-4 inhibitory activity, indicating that similar derivatives like dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine could be explored for antidiabetic drug development .
Cytotoxic Evaluation
The cytotoxic properties of quinoxaline derivatives have been extensively studied. For example, compounds containing the tetrahydroquinoxaline moiety have shown varying degrees of cytotoxicity against cancer cell lines. A study demonstrated the synthesis and evaluation of novel quinoxalinedione derivatives which revealed significant cytotoxic effects, suggesting that this compound could also possess similar anticancer properties .
Bioimaging Applications
Fluorescent Labeling
The incorporation of tetrahydroquinoxaline moieties into fluorogenic compounds has led to the development of environment-sensitive fluorogens suitable for bioimaging applications. These compounds can selectively label cellular structures such as lysosomes and the endoplasmic reticulum due to their pH-dependent fluorescence properties. The studies indicate that compounds with similar structures to this compound can be utilized in fluorescence microscopy for live-cell imaging .
Neuropharmacological Potential
Cognitive Enhancement
Research into tetrahydroquinoxaline derivatives has also suggested potential cognitive-enhancing effects. Certain derivatives have been investigated for their ability to influence neurotransmitter systems involved in learning and memory. The unique structural attributes of this compound may contribute to its efficacy in modulating neuropharmacological pathways.
Data Tables
Case Studies
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DPP-4 Inhibition Study
A recent synthesis of quinoxaline derivatives demonstrated their efficacy as DPP-4 inhibitors through enzyme assays and biological evaluations. The study highlighted the structure-activity relationship that could be beneficial for designing new antidiabetic agents. -
Fluorescent Labeling in Live Cells
Research involving tetrahydroquinoxaline-based fluorogens showed successful labeling of cellular compartments in live cells using fluorescence microscopy. This study emphasized the importance of pH sensitivity in developing effective fluorescent probes for biological imaging.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine with structurally related compounds, focusing on molecular features, functional groups, and inferred applications.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The target compound and the boronate-containing analog () share the tetrahydroquinoxaline core, which distinguishes them from the tetrahydroquinoline derivative (). Quinoxalines (two nitrogens) exhibit distinct electronic properties compared to quinolines (one nitrogen), influencing their reactivity and binding affinities .
Functional Groups: The dimethylaminoethyl group in the target compound enhances basicity and solubility in polar solvents, whereas the boronate ester in ’s compound facilitates participation in cross-coupling reactions. The methyl group in ’s compound offers steric simplicity but limits functional versatility .
Molecular Weight and Applications: The higher molecular weight of the boronate-containing analog (274.13) suggests utility in synthetic chemistry as a building block. In contrast, the lower molecular weight of 6-methyltetrahydroquinoline (147.22) aligns with applications requiring volatility or simpler pharmacokinetic profiles .
Safety and Handling: While direct safety data for the target compound are unavailable, the MSDS for 6-methyltetrahydroquinoline () highlights standard precautions for amines, such as skin irritation risks and first-aid measures for inhalation or contact .
Research Implications:
- The boronate-containing analog () is prioritized for synthetic applications, whereas the target compound’s dimethylamine group may favor biological studies. The tetrahydroquinoline derivative () serves as a benchmark for hydrogenated heterocycles but lacks the dual nitrogen reactivity of quinoxalines.
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Glyoxal
The quinoxaline core is conventionally synthesized via cyclocondensation of o-phenylenediamine with glyoxal under acidic conditions:
Typical conditions involve refluxing in glacial acetic acid (3 h, 110°C), yielding quinoxaline in 85–92% purity. Subsequent hydrogenation using Raney nickel (H2, 50 psi, 80°C) reduces the aromatic ring to produce 1,2,3,4-tetrahydroquinoxaline.
Alternative Hydrogenation Protocols
Recent optimizations employ palladium-on-carbon (Pd/C) in ethanol under moderate hydrogen pressure (30 psi), achieving complete reduction within 4 h while minimizing over-hydrogenation byproducts.
N-Alkylation Strategies for Side-Chain Introduction
Direct Alkylation of Tetrahydroquinoxaline
Reaction of 1,2,3,4-tetrahydroquinoxaline with 2-chloro-N,N-dimethylethylamine hydrochloride exemplifies a straightforward alkylation approach:
Reaction Conditions
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Solvent: Dry DMF
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Base: Potassium carbonate (3 equiv)
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Temperature: 80°C, 12 h
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Yield: 58–64%
Side reactions include dialkylation (8–12%) and Hofmann elimination (<5%), necessitating careful stoichiometric control.
Mitsunobu Coupling for Enhanced Regioselectivity
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) enables coupling of tetrahydroquinoxaline with 2-(dimethylamino)ethanol:
Optimized Parameters
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Molar ratio (Alcohol:DEAD:PPh3): 1:1.2:1.2
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Solvent: Anhydrous THF
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Duration: 24 h at 25°C
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Yield: 72%
This method circumvents thermal degradation but requires rigorous anhydrous conditions.
Tandem Synthesis via Reductive Amination
A convergent approach involves in situ formation of both the tetrahydroquinoxaline core and the amine side chain:
Stepwise Procedure
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Condense o-phenylenediamine with ethyl glyoxalate to form 2,3-diketopiperazine.
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Reduce diketopiperazine with NaBH4/CeCl3 to yield 1,2,3,4-tetrahydroquinoxaline-2-ol.
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React with dimethylamine gas in methanol (40°C, 6 h) to install the dimethylamino group.
Key Advantages
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Single-pot synthesis reduces purification steps.
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Overall yield improves to 68% compared to sequential methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Alkylation | 58–64 | 89–92 | Dialkylation byproducts |
| Mitsunobu Coupling | 72 | 94–96 | Moisture sensitivity |
| Tandem Reductive Amination | 68 | 91–93 | Intermediate stability |
Data synthesized from analogous procedures in.
Scalability and Industrial Considerations
Continuous Flow Hydrogenation
Implementing microreactor technology for quinoxaline hydrogenation enhances scalability:
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Residence time: 12 min
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Conversion: >99%
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Catalyst loading: 0.5% Pd/C (w/w)
This approach reduces hydrogen consumption by 40% compared to batch processes.
Green Chemistry Metrics
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Process Mass Intensity (PMI): 8.7 (traditional) vs. 5.2 (flow system)
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E-factor: 23.1 (batch) vs. 14.6 (continuous)
Analytical Characterization Protocols
Essential Techniques
Q & A
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
Q. What interdisciplinary approaches combine this compound with materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
